Sodium dodecyl diphenyl ether disulfonate

Description

Properties

IUPAC Name |

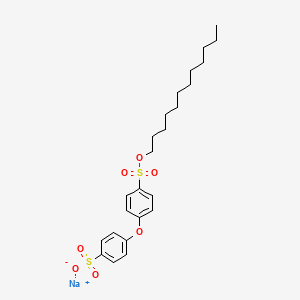

sodium;4-(4-dodecoxysulfonylphenoxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7S2.Na/c1-2-3-4-5-6-7-8-9-10-11-20-30-33(28,29)24-18-14-22(15-19-24)31-21-12-16-23(17-13-21)32(25,26)27;/h12-19H,2-11,20H2,1H3,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWRUEGECALFST-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Reference #1] 10-15% Aqueous solution: Light yellow liquid; [Kodak MSDS] | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivatives, sulfonated, sodium salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119345-04-9 | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The most common method for preparing Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts involves a sulfonation reaction using a continuous reactor, such as a falling film reactor. The process typically involves the reaction of tetrapropylene diphenyl ether with fuming sulfuric acid or sulfur trioxide. The resulting product is then neutralized with sodium hydroxide or sodium carbonate to obtain the final compound .

Chemical Reactions Analysis

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Although less common, reduction reactions can also take place, especially in the presence of strong reducing agents.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common reagents used in these reactions include sulfuric acid, sulfur trioxide, sodium hydroxide, and sodium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts has a wide range of scientific research applications:

Chemistry: It is used as an emulsifying and dispersing agent in various chemical processes.

Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

Industry: It is widely used in the production of latex, adhesives, and other polymer-based products .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts involves its ability to reduce surface tension, thereby enhancing the emulsification and dispersion of various substances. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic surfaces, leading to the stabilization of emulsions and dispersions .

Comparison with Similar Compounds

Layered Double Hydroxide (LDH)-Intercalated Counterparts

Sodium dodecyl diphenyl ether disulfonate (MADS) is often intercalated into Zn₂Al-LDH to form MADS-LDH , a UV-shielding material. Its performance is compared to carbonate-intercalated LDH (CO₃-LDH ) and standalone MADS.

Table 1: Thermal Stability of MADS-LDH vs. CO₃-LDH

| Property | MADS-LDH | CO₃-LDH |

|---|---|---|

| T₀.₁ (10% mass loss) | 58°C | Not reported |

| T₀.₅ (50% mass loss) | 156°C | Not reported |

| Mass loss rate (120–452°C) | Lower | Higher |

| Mass loss rate (452–800°C) | Higher | Lower |

Key Findings :

- MADS-LDH exhibits a hydrophobic interlayer environment due to alkyl chains, reducing crystalline water formation and improving stability at lower temperatures .

- Above 452°C, organic carbon decomposition in MADS-LDH increases mass loss, but its overall stability in polymer matrices remains superior .

Table 2: UV Absorption Properties

Key Findings :

- MADS-LDH’s interlayer π-π conjugation between aromatic groups red-shifts absorption, enabling broad-spectrum UV shielding (200–400 nm) .

Table 3: PVC Composite Performance Under UV Aging

| Material | ∆Cl (Carbonyl Index) | RDR (%) After 144h UV |

|---|---|---|

| Pristine PVC | Highest | 100 (Baseline) |

| CO₃-LDH/PVC | Moderate | ~60–80 |

| MADS-LDH/PVC | 11.014 | 42.785–48.975 |

Key Findings :

- MADS-LDH/PVC reduces the relative degradation rate (RDR) by 50–88% compared to pristine PVC, outperforming CO₃-LDH composites .

- The interlayer spacing of MADS-LDH (2.39 nm vs. 0.27 nm for CO₃-LDH) allows Cl⁻ ions to enter LDH channels, suppressing autocatalytic dehydrochlorination in PVC .

Conventional Anionic Surfactants

This compound is compared to sodium dodecyl benzene sulfonate (SDBS) and sodium dodecyl sulfate (SDS).

Table 4: Surfactant Properties

| Surfactant | CMC (mol/L) | Surface Tension (mN/m) | Thermal Stability |

|---|---|---|---|

| SDBS | ~1×10⁻³ | ~45 | <300°C |

| SDS | ~8×10⁻³ | ~37 | <250°C |

| MADS (SDDED) | Not reported | Not reported | >400°C |

Key Findings :

- Gemini Surfactants : Dialkyldiphenyl ether disulfonates (e.g., C₁₂-DADS) exhibit a CMC of 6.32×10⁻⁶ mol/L, two orders lower than SDBS, and surface tension of 42.02 mN/m .

- MADS-based formulations show exceptional thermal stability (>400°C) in composites, ideal for high-temperature polymer processing .

Other UV Absorbers in Polymer Matrices

MADS-LDH is contrasted with organic UV absorbers (e.g., benzotriazoles) and inorganic fillers (e.g., TiO₂):

Biological Activity

Sodium dodecyl diphenyl ether disulfonate (SDDD) is an anionic surfactant known for its unique properties and applications across various industries. This article discusses its biological activity, including its interactions with biological systems, environmental impact, and relevant case studies.

This compound is characterized by a dodecyl chain attached to a diphenyl ether structure with two sulfonate groups. This configuration imparts excellent water solubility, surface activity, and stability in various conditions, including acidic and alkaline environments . The compound's molecular structure allows it to function effectively as a surfactant, making it suitable for applications in emulsion polymerization, detergents, and environmental remediation .

1. Toxicity and Safety Profile

Research indicates that SDDD can cause irritation to the skin and eyes upon contact and may lead to gastrointestinal disturbances if ingested . The safety assessment highlights the need for careful handling due to its corrosive nature.

| Exposure Route | Effect |

|---|---|

| Skin Contact | Irritation, potential burns |

| Eye Contact | Corrosive damage |

| Ingestion | Irritation of the gastrointestinal tract |

2. Environmental Impact

SDDD has been studied for its role in enhancing the degradation of persistent organic pollutants (POPs) in aqueous environments. It has shown compatibility with activated persulfate systems, which are used for groundwater remediation . The surfactant aids in mobilizing contaminants, thereby increasing their bioavailability for degradation processes.

3. Case Studies

- Degradation of Perfluorooctanoic Acid (PFOA) : A study demonstrated that SDDD enhances the degradation efficiency of PFOA when used in conjunction with activated persulfate under acidic conditions. The results indicated a degradation efficiency of up to 89.9% when specific conditions were met (e.g., temperature of 50°C and a molar ratio of PFOA to persulfate of 1:100) . This suggests that SDDD can play a significant role in environmental cleanup efforts by facilitating the breakdown of harmful substances.

- Solar Disinfection Enhancement : Another study explored the use of SDDD in solar disinfection processes combined with potassium persulfate (KPS). Results showed that increasing KPS concentrations reduced disinfection time significantly, indicating that SDDD can enhance the efficacy of solar disinfection methods against bacteria like E. coli .

The biological activity of SDDD can be attributed to its surfactant properties, which lower surface tension and enhance solubility. This facilitates interactions between contaminants and degradation agents such as persulfates. The mechanism involves the formation of reactive radicals that can oxidize and break down complex organic molecules into less harmful substances .

Q & A

Q. What are the standard synthetic routes for SDDED, and how do reaction conditions influence product purity?

SDDED is typically synthesized via alkylation-sulfonation-neutralization. Alkylation involves reacting dodecyl bromide or bromodecane with diphenyl ether using catalysts like AlCl₃ or solid superacids (e.g., SO₄²⁻/ZrO₂), achieving yields up to 87.6% under optimized conditions (75°C, 5 h). Sulfonation with chlorosulfonic acid (molar ratio 1:4) at 15°C introduces disulfonate groups. Neutralization with NaOH yields the final product. Key parameters include stoichiometric ratios, catalyst type, and temperature control to minimize byproducts like monosulfonates .

Q. How is SDDED characterized for surface activity, and what are its critical micelle concentration (CMC) values?

Surface tension measurements using a du Noüy ring tensiometer (e.g., SFT-D1) determine CMC. SDDED exhibits a CMC of ~1.12 mmol·L⁻¹ in pure water, which decreases to 0.70 mmol·L⁻¹ in the presence of sodium dodecyl sulfate (SDS) due to synergistic micellization. Dynamic light scattering (DLS) and fluorescence spectroscopy further characterize micelle size and aggregation behavior .

Q. What are the primary applications of SDDED in emulsion polymerization?

SDDED acts as a high-efficiency emulsifier for acrylic, styrene-butadiene, and acrylonitrile-based polymerizations. Its disulfonate groups enhance colloidal stability by reducing interfacial tension (≤30 mN·m⁻¹) and providing electrostatic repulsion. Typical formulations use 1–3 wt% SDDED relative to monomer content .

Advanced Research Questions

Q. How do counterion variations (e.g., Na⁺ vs. Mg²⁺) affect SDDED's interfacial properties?

Substituting Na⁺ with divalent ions (Mg²⁺, Ca²⁺) increases micellar packing density due to stronger electrostatic screening, reducing CMC by 15–20%. This is quantified via pendant drop tensiometry and small-angle X-ray scattering (SAXS). However, divalent ions may precipitate SDDED at high concentrations, requiring pH optimization (pH 6–8) .

Q. What methodologies resolve contradictions in reported CMC values for SDDED across studies?

Discrepancies arise from impurities (e.g., residual SDS), ionic strength variations, and measurement techniques. Standardization involves:

Q. How does SDDED interact with hydrotalcite nanoparticles to inhibit UV-induced PVC degradation?

SDDED-functionalized hydrotalcite (e.g., Mg₆Al₂(OH)₁₆CO₃) absorbs UV radiation (200–400 nm) via ligand-to-metal charge transfer. SDDED's sulfonate groups bind to hydrotalcite surfaces, enhancing dispersion in PVC matrices. Accelerated weathering tests (QUV chambers) show a 60% reduction in carbonyl index (ΔCI) compared to untreated PVC .

Q. What advanced analytical techniques quantify SDDED in complex surfactant mixtures?

- UV-Vis Spectrophotometry : HP-β-CD (0.5 mmol·L⁻¹) eliminates SDS interference, enabling SLDED detection at λmax = 225 nm (LOD = 0.02 mmol·L⁻¹).

- HPLC-MS : C18 columns with ESI⁻ ionization achieve 99% recovery in wastewater samples.

- FTIR : Sulfonate S=O stretches (1180–1200 cm⁻¹) differentiate SDDED from monosulfonates .

Q. What strategies optimize SDDED's synergistic effects with nonionic surfactants (e.g., AEO9) in detergent formulations?

Ternary systems (SDDED/AEO9/esterquat gemini surfactants) reduce CMC by 40% via hydrophobic and charge interactions. Response surface methodology (RSM) identifies optimal ratios (e.g., 2:1:0.5 SDDED:AEO9:esterquat) for maximum soil removal efficiency (85% vs. 60% for SDDED alone) .

Q. How can researchers assess SDDED's environmental impact despite limited ecotoxicological data?

- QSAR Modeling : Predict acute aquatic toxicity (LC50 = 2.5 mg·L⁻¹ for Daphnia magna) based on logP (-1.2) and charge density.

- Microcosm Studies : Track biodegradation (OECD 301F) with >70% mineralization in 28 days.

- Read-Across Analysis : Compare with structurally similar sulfonates (e.g., linear alkylbenzene sulfonates) regulated under REACH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.